molecular formula C21H34N2O4 B6976242 tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate

tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate

Cat. No.: B6976242
M. Wt: 378.5 g/mol
InChI Key: GTDHHIZGDXRSQO-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the piperidine ring to introduce the hydroxy and methyl groups.

    Attachment of the Methoxyphenyl Group: This step involves coupling reactions to attach the methoxyphenyl group to the piperidine ring.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the carbamate group or to modify other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the removal of the carbamate group.

Scientific Research Applications

Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methylphenyl)propyl]carbamate: Similar structure but with a methyl group instead of a methoxy group.

    Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)propyl]carbamate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-20(2,3)27-19(24)22-14-17(16-6-8-18(26-5)9-7-16)15-23-12-10-21(4,25)11-13-23/h6-9,17,25H,10-15H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDHHIZGDXRSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC(CNC(=O)OC(C)(C)C)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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